1-(2-fluorobenzyl)-3,7-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a dimethyl group, and a methoxy group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and the subsequent attachment of the fluorophenyl, dimethyl, and methoxy groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl group.
Alkylation reactions: to add the dimethyl groups.
Etherification reactions: to attach the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 1-[(2-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-(3-METHYLPHENOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C21H19FN4O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,7-dimethyl-8-(3-methylphenoxy)purine-2,6-dione |
InChI |
InChI=1S/C21H19FN4O3/c1-13-7-6-9-15(11-13)29-20-23-18-17(24(20)2)19(27)26(21(28)25(18)3)12-14-8-4-5-10-16(14)22/h4-11H,12H2,1-3H3 |
InChI Key |
VAKQLCHKLFXDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.